(-)-Pentazocine succinate
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Overview
Description
(-)-Pentazocine succinate: is a synthetic opioid analgesic used for the relief of moderate to severe pain. It is a salt form of pentazocine, which is a benzomorphan derivative. The compound is known for its mixed agonist-antagonist properties, acting on the kappa and sigma opioid receptors, which makes it unique compared to other opioids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Pentazocine succinate involves several steps, starting from the basic benzomorphan structure. The key steps include:
Formation of the Benzomorphan Core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.
Functionalization: Introduction of functional groups such as hydroxyl and methyl groups at specific positions on the benzomorphan core.
Formation of the Succinate Salt: The final step involves reacting pentazocine with succinic acid to form the succinate salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Purification: Utilizing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Pentazocine succinate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can regenerate hydroxyl groups.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: Researchers use (-)-Pentazocine succinate as a starting material to synthesize various derivatives for studying structure-activity relationships.
Biology:
Receptor Studies: The compound is used to study the kappa and sigma opioid receptors, providing insights into their roles in pain modulation and other physiological processes.
Medicine:
Pain Management: this compound is used clinically to manage moderate to severe pain, particularly in patients who may not respond well to other opioids.
Industry:
Pharmaceutical Development: The compound is used in the development of new analgesic drugs with improved efficacy and safety profiles.
Mechanism of Action
Molecular Targets and Pathways: (-)-Pentazocine succinate exerts its effects primarily through its action on the kappa and sigma opioid receptors. It acts as an agonist at the kappa receptors, producing analgesia and sedation, and as an antagonist at the sigma receptors, which helps mitigate some of the dysphoric effects associated with sigma receptor activation. The compound’s interaction with these receptors modulates the release of neurotransmitters, leading to pain relief.
Comparison with Similar Compounds
Pentazocine Hydrochloride: Another salt form of pentazocine with similar analgesic properties.
Butorphanol: A mixed agonist-antagonist opioid with similar receptor activity.
Nalbuphine: Another kappa agonist and mu antagonist used for pain relief.
Uniqueness: (-)-Pentazocine succinate is unique due to its specific receptor profile and the succinate salt form, which may offer different pharmacokinetic properties compared to other forms of pentazocine and similar compounds.
Properties
CAS No. |
124819-25-6 |
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Molecular Formula |
C23H33NO5 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
butanedioic acid;(1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO.C4H6O4/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;5-3(6)1-2-4(7)8/h5-7,12,14,18,21H,8-11H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/t14-,18+,19+;/m0./s1 |
InChI Key |
KFPNZIZLGZZGHO-DTOXXUQYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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